(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine
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Overview
Description
(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine is a synthetic organic compound that features a bromophenyl group attached to a pyrrole ring, with an N-hydroxymethanimine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of N-Hydroxymethanimine: This step involves the reaction of the pyrrole derivative with hydroxylamine under acidic or basic conditions to form the N-hydroxymethanimine group.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups, potentially converting the N-hydroxymethanimine to an amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may be investigated for its potential pharmacological properties. The presence of the bromophenyl group and the N-hydroxymethanimine moiety suggests that it could interact with biological targets, potentially leading to the development of new therapeutic agents.
Industry
In industry, this compound could be used in the production of specialty chemicals, materials, or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine would depend on its specific interactions with molecular targets. The compound could potentially bind to enzymes, receptors, or other proteins, modulating their activity. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
(E)-1-[1-(4-chlorophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine: Similar structure with a chlorine atom instead of bromine.
(E)-1-[1-(4-fluorophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine: Similar structure with a fluorine atom instead of bromine.
(E)-1-[1-(4-methylphenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine: Similar structure with a methyl group instead of bromine.
Uniqueness
The uniqueness of (E)-1-[1-(4-bromophenyl)-1H-pyrrol-2-yl]-N-hydroxymethanimine lies in the presence of the bromine atom, which can influence the compound’s reactivity, biological activity, and physical properties. Bromine atoms are larger and more polarizable than chlorine or fluorine, which can lead to different interactions and effects.
Properties
IUPAC Name |
(NE)-N-[[1-(4-bromophenyl)pyrrol-2-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-9-3-5-10(6-4-9)14-7-1-2-11(14)8-13-15/h1-8,15H/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXZGYVDOGUZBO-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=C1)C=NO)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CN(C(=C1)/C=N/O)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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